Superior Progression-Free Survival (PFS) vs. Crizotinib in Phase III Trials
In the pivotal Phase III ALEX trial (NCT02075840), alectinib demonstrated a significantly superior progression-free survival (PFS) compared to the first-generation ALK inhibitor crizotinib in treatment-naive patients with ALK-positive advanced NSCLC [1]. The investigator-assessed median PFS was 34.8 months for alectinib versus 10.9 months for crizotinib, representing a clinically meaningful and statistically significant improvement (HR 0.43; 95% CI 0.32-0.58; P<0.01) [2]. This robust finding was corroborated in the Japanese J-ALEX trial, which reported a median PFS of 34.1 months for alectinib compared to 10.2 months for crizotinib (HR 0.37; 95% CI 0.26-0.52; P<0.0001) [3].
| Evidence Dimension | Median Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | 34.8 months (ALEX trial, investigator-assessed); 34.1 months (J-ALEX trial) |
| Comparator Or Baseline | Crizotinib: 10.9 months (ALEX); 10.2 months (J-ALEX) |
| Quantified Difference | Alectinib prolonged PFS by 23.9 months (ALEX) and 23.9 months (J-ALEX) compared to crizotinib. |
| Conditions | Phase III, randomized, global (ALEX) and Japanese (J-ALEX) trials in first-line ALK+ NSCLC patients. |
Why This Matters
This is a direct, head-to-head, Phase III clinical trial comparison demonstrating a substantial PFS benefit, a key regulatory endpoint for drug approval and clinical guideline inclusion, making alectinib a preferred first-line agent over crizotinib.
- [1] Peters, S., Camidge, D.R., Shaw, A.T., et al. Alectinib versus Crizotinib in Untreated ALK-Positive Non-Small-Cell Lung Cancer. N Engl J Med. 2017;377(9):829-838. View Source
- [2] Reckamp, K., Patel, J. Efficacy and Safety of Frontline Treatment Options for ALK+ NSCLC. Targeted Oncology. 2026. View Source
- [3] Nakagawa, K., Hida, T., Nokihara, H., et al. Final progression-free survival results from the J-ALEX study of alectinib versus crizotinib in ALK-positive non-small-cell lung cancer. J Clin Oncol. 2020;38(15_suppl):9508. View Source
